Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate
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Overview
Description
Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is an organic compound with the molecular formula C18H18O4. It is known for its unique structure, which includes a phenoxyphenyl group attached to a butyrate backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with 3-phenoxybenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-phenylbutanoate: Similar structure but lacks the phenoxy group.
Ethyl 4-oxo-4-phenylbutyrate: Similar backbone but different substituents.
Uniqueness
Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is a synthetic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a butyric acid backbone with a keto group and a phenoxy substituent. The molecular formula is C18H18O4, with a molecular weight of 302.37 g/mol. This structure is believed to contribute to its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, potentially through disruption of cellular membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Oxidative Stress Modulation : The keto group in the molecule can participate in redox reactions, which may influence oxidative stress levels in cells.
Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Studies : Research conducted by indicated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.
- Anti-inflammatory Studies : A study published in a peer-reviewed journal demonstrated that this compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth (MIC = 50 µg/mL) | |
Anti-inflammatory | Reduced TNF-alpha and IL-6 expression | |
Oxidative stress modulation | Potential involvement in redox reactions |
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled laboratory setting, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts after treatment with the compound, indicating its potential as an antimicrobial agent. -
Case Study on Anti-inflammatory Properties :
In another study, human monocyte-derived macrophages were treated with this compound, which resulted in decreased levels of inflammatory cytokines compared to untreated controls. This suggests that the compound may play a role in modulating immune responses during inflammation.
Properties
IUPAC Name |
ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-11-17(19)14-7-6-10-16(13-14)22-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNZYZQMPZUHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645595 |
Source
|
Record name | Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54364-83-9 |
Source
|
Record name | Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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